3-Formylphenethyl indolizine-7-carboxylate
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Overview
Description
3-Formylphenethyl indolizine-7-carboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a formyl group, a phenethyl group, and a carboxylate group attached to the indolizine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenethyl indolizine-7-carboxylate typically involves multi-step organic reactions. One common method includes the use of 2-alkylpyridines as starting materials, which undergo oxidation and subsequent cyclization to form the indolizine core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenethyl indolizine-7-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Carboxyphenethyl indolizine-7-carboxylate.
Reduction: 3-Hydroxyphenethyl indolizine-7-carboxylate.
Substitution: Depending on the substituent, various derivatives of the compound can be formed.
Scientific Research Applications
3-Formylphenethyl indolizine-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3-Formylphenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indolizine-7-phosphonates: Compounds with similar core structures but different functional groups.
Uniqueness
3-Formylphenethyl indolizine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(3-formylphenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C18H15NO3/c20-13-15-4-1-3-14(11-15)7-10-22-18(21)16-6-9-19-8-2-5-17(19)12-16/h1-6,8-9,11-13H,7,10H2 |
InChI Key |
NDYSQACGVQNHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CCOC(=O)C2=CC3=CC=CN3C=C2 |
Origin of Product |
United States |
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